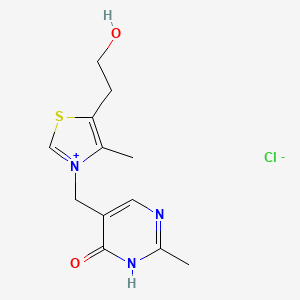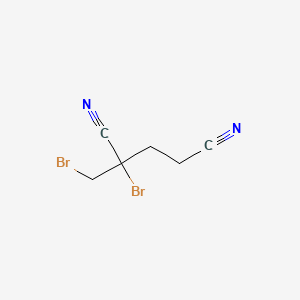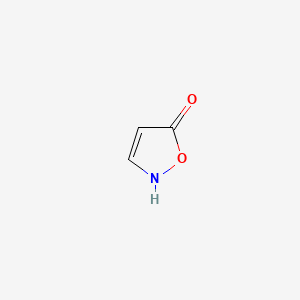
Isoxazolin-5-one
描述
Isoxazolin-5-one is a five-membered heterocyclic compound . It is commonly found in many commercially available drugs due to its significant role in the field of drug discovery .
Synthesis Analysis
A novel procedure for the synthesis of isoxazolin-5-one glycosides has been described, starting from unprotected carbohydrates . The substrate scope of the one-pot synthetic protocol was explored using D-configured glucose, xylose, maltose, fructose, ribose, and 2-deoxyribose .Molecular Structure Analysis
The molecular formula of Isoxazolin-5-one is C3H3NO2 . It has an average mass of 85.061 Da and a monoisotopic mass of 85.016380 Da .Chemical Reactions Analysis
The reaction paths leading from ethyl propiolate to isoxazolin-5-one are discussed and shown to be pH-dependent . The chemical and tautomeric properties of this compound are consistent with the known behavior of its derivatives .Physical And Chemical Properties Analysis
Isoxazolin-5-one has unique electron-rich aromatic structures . It is a potential candidate for ring cleavage because of its weak nitrogen–oxygen bonds and aromatic character .作用机制
安全和危害
未来方向
属性
IUPAC Name |
2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPJXOQDCOJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195795 | |
| Record name | Isoxazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolin-5-one | |
CAS RN |
43228-53-1 | |
| Record name | 5(2H)-Isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43228-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043228531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isoxazolin-5-one?
A1: Isoxazolin-5-one has the molecular formula C3H3NO2 and a molecular weight of 85.06 g/mol. []
Q2: What are the key spectroscopic features of isoxazolin-5-one?
A2: Spectroscopic studies, particularly UV and NMR, have been crucial in understanding the tautomeric behavior of isoxazolin-5-one and its derivatives. These studies reveal the influence of substituents on the equilibrium between the Δ2-isoxazolin-5-one and Δ3-isoxazolin-5-one tautomers. []
Q3: How does the presence of substituents at position 4 impact the acidity of isoxazolin-5-one tautomers?
A3: Substitution at the 4-position significantly increases the acidity of the Δ2-isoxazolin-5-one tautomer, while having minimal effect on the acidity of the Δ3-isoxazolin-5-one tautomer. This observation highlights the influence of substituents on the electronic properties and reactivity of the isoxazolin-5-one ring system. []
Q4: What are the common synthetic routes to access isoxazolin-5-one derivatives?
A4: Numerous synthetic strategies have been developed, including:
- Cascade reactions: These offer efficient access to isoxazolin-5-one glucosides, showcasing the potential for complex molecule synthesis. []
- Reactions with bases: Reactions with strong bases like butyllithium can lead to rearrangements, highlighting the diverse reactivity of the isoxazolin-5-one ring system. []
- Cycloaddition reactions: [3 + 2] annulations of δ-acetoxy allenoates with hydroxylamine provide a route to vinylated isoxazolin-5-one derivatives. []
- Condensation reactions: Knoevenagel-type condensations with aldehydes or ketones, followed by further modifications, offer access to α-branched alkynes. []
Q5: How does the reactivity of isoxazolin-5-ones vary under different conditions?
A5:
- Basic Conditions: Under basic conditions, isoxazolin-5-ones can undergo rearrangements, ring-opening reactions, and Michael additions. [, , ]
- Photochemical Conditions: Upon exposure to light, isoxazolin-5-ones can participate in photochemical reactions, including the formation of sulfur-stabilized iminocarbenes. [, ]
- Thermal Conditions: Heating isoxazolin-5-ones can lead to thermal rearrangements, demonstrating their thermal lability and potential for generating diverse products. [, , ]
Q6: What are the potential applications of isoxazolin-5-ones in organic synthesis?
A6: The versatility of isoxazolin-5-ones as building blocks is evident in their use for synthesizing various heterocycles, including:
- Azetidine-2,4-diones: Alkylation of intermediate enolates formed during the reaction of isoxazolin-5-ones with bases provides a pathway to these heterocycles. []
- 1,3-Oxazin-6-ones: Reduction of N-thioacylisoxazol-5(2H)-ones, accessed from isoxazolin-5-ones, provides a route to these heterocycles. []
- Pyrimidin-4-ones: Prolonged reaction of isoxazolin-5-ones with lithium dialkylamides, especially those bearing ester groups at C4, can yield pyrimidin-4-ones. []
- Pyrroles: N-alkenylisoxazolones, formed via Michael addition of isoxazol-5(2H)-ones to propiolates, can undergo decarboxylation under pyrolysis or photolysis to yield pyrroles. []
Q7: What are the known biological activities of isoxazolin-5-one derivatives?
A7: Isoxazolin-5-one derivatives exhibit diverse biological activities:
- Antibacterial Activity: These compounds hold promise for combating bacterial infections. []
- Cytostatic Activity: Isoxazolin-5-ones have demonstrated potential in inhibiting cell growth, which could be relevant to anticancer research. []
- Enzyme Inhibition: Various isoxazolin-5-one derivatives act as enzyme inhibitors, targeting enzymes like human neutrophil elastase (HNE), offering potential therapeutic applications for inflammatory diseases. [, ]
- Neurotoxicity: Some isoxazolin-5-one derivatives, like 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI) found in Lathyrus odoratus, exhibit neurotoxic properties. []
- Antifeedant Activity: Certain isoxazolin-5-one derivatives, such as 2-cyanoethyl-isoxazolin-5-one (2-CEIX), display potent antifeedant activity against insects like the tobacco cutworm (Spodoptera litura). This property highlights their potential as natural insecticides. []
Q8: How does the structure of an isoxazolin-5-one derivative relate to its biological activity?
A8: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications impact the biological profile of isoxazolin-5-one derivatives. For instance, in the development of HNE inhibitors, modifying substituents on the isoxazol-5(2H)-one scaffold significantly influences potency and selectivity. []
Q9: Can you provide examples of natural products containing the isoxazolin-5-one moiety and their biological significance?
A9:
- Chrysomelina Larvae: These insects utilize isoxazolin-5-one and 3-nitropropanoic acid (3-NPA) glucosides as defensive compounds. Their biosynthesis involves intriguing pathways, highlighting the intricate chemistry of these organisms. [, , ]
- Lathyrus odoratus: This plant species contains the neurotoxic amino acid 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI), emphasizing the potential toxicity of certain isoxazolin-5-one derivatives. [, , ]
Q10: What are the future directions for research on isoxazolin-5-one derivatives?
A10:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



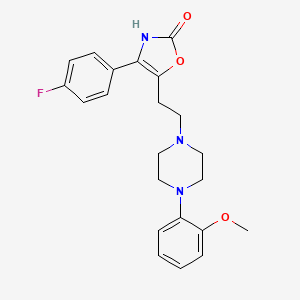
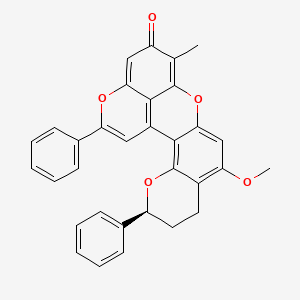
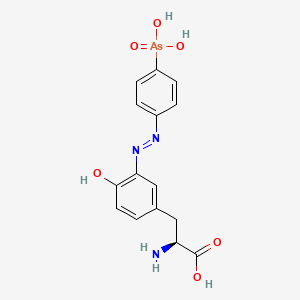
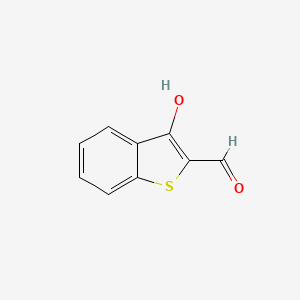

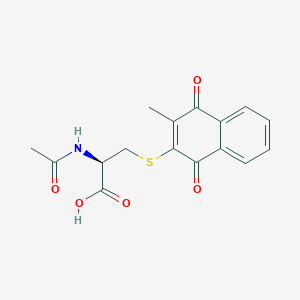
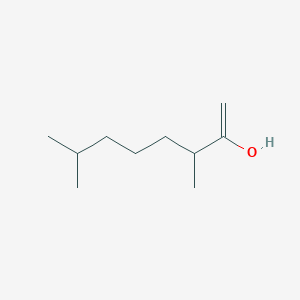
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)
